N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide
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Overview
Description
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. The presence of both phenyl and benzamide groups further enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide typically involves a two-step process. The first step includes the formation of the tetrazole ring, which can be achieved through a cycloaddition reaction between an azide and a nitrile. The second step involves the coupling of the tetrazole derivative with a benzamide precursor. This coupling reaction often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or tetrazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, particularly in the context of G protein-coupled receptors (GPCRs).
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of metabolic diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). The compound acts as an agonist, binding to the receptor and activating downstream signaling pathways. This activation can lead to various physiological effects, including modulation of pain, inflammation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide
Uniqueness
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted therapeutic applications .
Properties
CAS No. |
35422-01-6 |
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Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
N-[2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O2/c21-15(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)22-10-14-17-19-20-18-14/h1-9H,10H2,(H,16,21)(H,17,18,19,20) |
InChI Key |
KZPIGDPAEMMVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC3=NNN=N3 |
Origin of Product |
United States |
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